(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-9-11-17(12-10-14)24-15(2)19(21-22-24)20(25)23-13-5-7-16-6-3-4-8-18(16)23/h3-4,6,8-12H,5,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGANRZPIUQIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone exhibits significant biological activity due to its unique structural features. With a molecular formula of and a molecular weight of approximately 332.407 g/mol, this compound has garnered attention in various fields of medicinal chemistry.
Chemical Structure
The IUPAC name for this compound is 3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanone . Its chemical structure is characterized by the presence of a quinoline ring fused with a triazole moiety, which is known to enhance biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess antimicrobial properties. The presence of the quinoline structure may enhance this effect through synergistic mechanisms.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Triazoles are known to inhibit cell proliferation in various cancer cell lines, and the quinoline component may contribute to apoptosis induction.
- Anti-inflammatory Effects : Compounds containing quinoline and triazole rings have demonstrated anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various triazole derivatives reported that compounds similar to (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Target Compound | 16 | 8 |
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the target compound inhibited cell growth significantly compared to control groups. The IC50 values were calculated using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis as confirmed by flow cytometry analyses.
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls. The results indicate its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Substituent Variations in Triazole-Containing Methanones
A closely related compound, 3,4-dihydro-1(2H)-quinolinyl(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone (), differs in two key aspects:
Triazole Substitution Pattern : The target compound features a 1H-triazole (substituent at N1: p-tolyl), whereas the analog in has a 2H-triazole (substituent at N2: phenyl). This positional isomerism alters nitrogen lone-pair availability and steric interactions.
Aryl Group : The p-tolyl group (methyl-substituted phenyl) in the target compound increases lipophilicity (higher logP) compared to the unsubstituted phenyl group in the analog.
Comparison with Pyrazole and Thiadiazol Methanones
Methanones linked to pyrazole (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone, ) or thiadiazol (e.g., 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one, ) exhibit distinct pharmacophoric features:
- Electron-Withdrawing Groups : Thiophene and thiadiazol rings introduce electron-deficient regions, enhancing reactivity toward nucleophiles.
- Synthetic Routes: highlights the use of malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane, whereas the target compound likely requires CuAAC for triazole formation.
Lipophilicity and Bioavailability
This trade-off is critical for drug-likeness and aligns with trends observed in other methanone derivatives .
Structural Rigidity and Binding Interactions
- Dihydroquinoline vs.
- Triazole vs. Thiadiazol : The triazole’s nitrogen-rich structure offers hydrogen-bonding sites absent in thiadiazol derivatives, which may improve binding to enzymes like cytochrome P450 or kinase targets .
Crystallographic and Computational Analysis
Crystal structures of such compounds are typically refined using SHELXL , with software suites like WinGX and ORTEP aiding in visualization and geometry analysis . Computational docking studies (implied in ) suggest that triazole-containing methanones may exhibit enhanced affinity toward hydrophobic binding pockets compared to pyrazole analogs.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction purity be optimized?
Methodological Answer:
The synthesis of this compound can be approached via retrosynthetic analysis to break the target into manageable intermediates, such as the 3,4-dihydroquinoline and 5-methyl-1-(p-tolyl)-1,2,3-triazole moieties. Key steps include:
- Coupling reactions (e.g., amide bond formation) between pre-synthesized fragments.
- Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to construct the triazole ring .
- Purification via column chromatography or HPLC to isolate the product .
Optimization Tips:
- Use TLC for real-time reaction monitoring .
- Control solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions .
- Employ catalytic agents (e.g., Pd for coupling) to enhance yield .
Basic: Which spectroscopic techniques are essential for structural characterization and confirming synthetic success?
Methodological Answer:
Critical techniques include:
| Technique | Purpose | Example Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm connectivity of quinoline and triazole moieties | Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) |
| IR Spectroscopy | Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) groups | |
| Mass Spectrometry | Verify molecular weight (e.g., [M+H]⁺ peak) |
Note: X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for medicinal chemistry?
Methodological Answer:
Structural Modifications:
- Vary substituents on the quinoline (e.g., electron-withdrawing groups) and triazole (e.g., alkyl chains) to assess bioactivity changes .
In Silico Studies:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
In Vitro Assays:
- Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) in cell lines .
Data Correlation:
- Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .
Advanced: What experimental designs are appropriate for assessing environmental stability and ecological impact?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Lab Studies:
- Hydrolysis/photolysis: Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to measure degradation half-life.
- Bioaccumulation: Use Daphnia magna or zebrafish models to assess trophic transfer potential.
Field Studies:
- Monitor soil/water systems near synthesis facilities for residual concentrations via LC-MS/MS .
Computational Modeling:
- Predict environmental partitioning using EPI Suite or TEST software .
Basic: What are key considerations in optimizing reaction conditions for synthesizing this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent decomposition .
- Catalyst Loading: Optimize Pd(PPh₃)₄ (0.5–2 mol%) for Suzuki-Miyaura coupling to balance cost and efficiency .
Advanced: How can computational methods predict pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction:
- Use SwissADME to estimate bioavailability (%ABS) and blood-brain barrier permeability .
- ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .
- Quantum Mechanics:
- MD Simulations:
- Simulate protein-ligand interactions (e.g., GROMACS) to assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
